![molecular formula C14H17Br3N2O2 B5568364 4-methyl-N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5568364.png)
4-methyl-N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide
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Overview
Description
The compound “4-methyl-N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. In this case, it is substituted with a methyl group at the 4th position and a complex side chain at the amide nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide functional group, a morpholine ring, and a tribromoethyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its lipophilicity, while the amide group could participate in hydrogen bonding, affecting its solubility .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on similar compounds, particularly those involving morpholine and benzamide groups, has demonstrated significant antimicrobial activities. For instance, the synthesis and evaluation of antimicrobial activities of novel 1,2,4-triazole derivatives, including those with morpholine components, highlight the potential of such compounds in developing new antimicrobial agents. These compounds were synthesized through various chemical reactions and screened against test microorganisms, showing good to moderate activities (Bektaş et al., 2010).
Gastrokinetic Agents
Compounds containing morpholinylmethyl benzamide have been explored for their gastrokinetic properties. One study focused on the synthesis and structure-activity relationships of such compounds, revealing their potent and selective gastrokinetic activity. This research suggests that related compounds could be investigated for their potential to enhance gastric emptying, similar to known gastrokinetic agents like cisapride and metoclopramide, without the adverse effects associated with dopamine D2 receptor antagonism (Kato et al., 1991).
Ionic Liquids and Solvents
The synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids highlights the versatility of morpholine derivatives in creating new materials with unique physicochemical properties. These ionic liquids, with various anionic counterparts, have been evaluated for their cytotoxicity, biodegradability, and potential as biomass solvents, demonstrating moderate to low toxicity and suggesting applications in green chemistry and environmental science (Pernak et al., 2011).
Antifungal Activity
The synthesis of N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including those with morpholino groups, have been explored for their antifungal properties. These compounds showed promising activity against pathogens causing plant diseases, indicating potential agricultural applications (Weiqun et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br3N2O2/c1-10-2-4-11(5-3-10)12(20)18-13(14(15,16)17)19-6-8-21-9-7-19/h2-5,13H,6-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWBAXRSTOGKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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